molecular formula C7H4Cl4O B166954 2,3,5,6-Tetrachloroanisole CAS No. 6936-40-9

2,3,5,6-Tetrachloroanisole

Cat. No.: B166954
CAS No.: 6936-40-9
M. Wt: 245.9 g/mol
InChI Key: WMMFIDNWZNCBCT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroanisole is an organic compound with the molecular formula C7H4Cl4O. It is a derivative of anisole, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its distinctive musty odor and is often associated with cork taint in wines .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrachloroanisole can be synthesized through the methylation of 2,3,5,6-tetrachlorophenol. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of anisole under controlled conditions. The process requires careful monitoring to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachloroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloroanisole involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This compound can also disrupt cellular membranes, leading to cell death. The pathways involved include oxidative stress and disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more resistant to microbial degradation compared to less chlorinated anisoles .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMFIDNWZNCBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863963
Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
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Molecular Weight

245.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-40-9, 53452-81-6
Record name 2,3,5,6-Tetrachloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6936-40-9
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Record name 2,3,5,6-Tetrachloroanisole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, tetrachloromethoxy-
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Record name Anisole,3,5,6-tetrachloro-
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Record name 1,2,4,5-Tetrachloro-3-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrachloro-3-methoxybenzene
Source European Chemicals Agency (ECHA)
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Record name 2,3,5,6-TETRACHLOROANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide more details about the research study comparing 2,3,5,6-tetrachloroanisole to other pentachlorophenol derivatives?

A2: The study published in investigated the fungicidal activity of pentachlorophenol and a range of its derivatives, including this compound, against 16 different fungal species. [] The researchers aimed to identify any derivatives with potentially enhanced fungicidal properties compared to the parent compound. The findings highlight the structure-activity relationships within this group of compounds and suggest that specific structural modifications are needed to enhance fungicidal activity.

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